Tert-butyl 4-amino-3-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-amino-3-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H28N4O3 and its molecular weight is 324.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-amino-3-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate and related compounds have been synthesized and characterized through various chemical reactions and analytical techniques. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized via a condensation reaction and characterized by LCMS, NMR, IR, CHN elemental analysis, and single crystal XRD data. This compound exhibited moderate anthelmintic activity in biological evaluations (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Biological Activity
Certain derivatives of the target compound have been synthesized and tested for their biological activities. For instance, bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties were synthesized starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline. These analogs were tested for antitumor activity towards a panel of cell lines, with one compound exhibiting potent activity with a mean IC50 value of approximately 9.4 µM (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Intermediate for Biologically Active Compounds
The compound also serves as an important intermediate in the synthesis of other biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate for compounds such as crizotinib, which was synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate and characterized by MS and NMR spectrum, with a total yield of 49.9% (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Properties
IUPAC Name |
tert-butyl 4-amino-3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O3/c1-15(2,3)13-18-12(23-19-13)10-9-20(8-7-11(10)17)14(21)22-16(4,5)6/h10-11H,7-9,17H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMLSTQVSUGTPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2CN(CCC2N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.